(4-Tert-butyl-2-methoxyphenyl)methanamine;hydrochloride
Description
(4-Tert-butyl-2-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a tert-butyl group at the para position and a methoxy group at the ortho position of the phenyl ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research.
Properties
IUPAC Name |
(4-tert-butyl-2-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-5-9(8-13)11(7-10)14-4;/h5-7H,8,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFLWUYODGRGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CN)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Tert-butyl-2-methoxyphenyl)methanamine;hydrochloride, a compound with the CAS number 2490418-68-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a tert-butyl group and a methoxy group attached to a phenyl ring, which contributes to its lipophilicity and biological activity. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating biological assays.
Research indicates that (4-Tert-butyl-2-methoxyphenyl)methanamine;hydrochloride may interact with various biological targets:
- Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease .
- Neuroprotective Effects : Studies involving neuroblastoma cell lines suggest that this compound may exhibit neuroprotective properties, potentially through antioxidant mechanisms and modulation of apoptotic pathways .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity and selectivity of the compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| SH-SY5Y (Neuroblastoma) | 25.4 | 10.5 |
| HEP G2 (Liver) | 15.3 | 8.7 |
| HT-29 (Colon) | 22.1 | 9.3 |
These results indicate that the compound possesses significant cytotoxic effects against neuroblastoma cells while maintaining reasonable selectivity over normal cells.
Case Studies
- Neuroblastoma SH-SY5Y Cells : In a study assessing the effects of (4-Tert-butyl-2-methoxyphenyl)methanamine;hydrochloride on SH-SY5Y cells, it was found to induce apoptosis through caspase activation and DNA fragmentation assays, suggesting a potential therapeutic role in neurodegenerative disorders .
- Parkinson's Disease Models : In vivo studies using haloperidol-induced catalepsy models demonstrated that compounds with similar scaffolds exhibited significant improvements in motor function, indicating potential applications in Parkinson's disease treatment .
Toxicity Assessment
Toxicity evaluations were performed using HEK293 cell lines to determine the safety profile of the compound. Results indicated low toxicity at therapeutic concentrations, making it a promising candidate for further development.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between the target compound and its analogs:
*Calculated based on molecular formulae from referenced evidence.
Key Observations:
- Electronic Effects : The methoxy group’s electron-donating nature contrasts with the electron-withdrawing fluoro group in 1-(4-fluorophenyl)methanamine HCl, which may alter binding interactions in biological systems .
- Solubility: The target compound’s solubility in polar solvents (e.g., methanol, DMSO) is likely intermediate between hydrophobic tert-butyl-bearing analogs and more polar derivatives like (4-Methoxyphenyl)(phenyl)methanamine HCl .
Spectroscopic and Physicochemical Properties
provides NMR data for structurally related methanamine hydrochlorides:
- The tert-butyl group in the target compound would show a characteristic singlet at ~1.3 ppm (9H) in 1H NMR, absent in analogs with smaller substituents.
- The methoxy group’s 13C signal (~55 ppm) aligns with (4-Methoxyphenyl)(phenyl)methanamine HCl , while electron-withdrawing groups (e.g., chloro in ) shift signals upfield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
